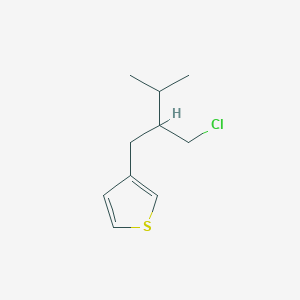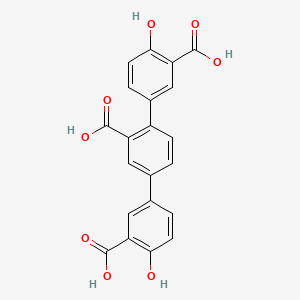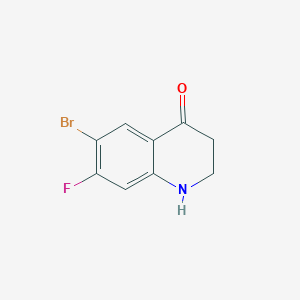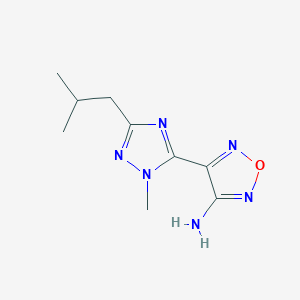![molecular formula C8H16ClNO B13642873 (S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B13642873.png)
(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-(Methoxymethyl)-5-azaspiro[24]heptane hydrochloride is a chemical compound known for its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a polar aprotic solvent.
Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced via a nucleophilic substitution reaction. Common reagents for this step include methoxymethyl chloride and a base such as sodium hydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
6-(Methoxymethyl)-5-azaspiro[2.4]heptane: The non-chiral version of the compound.
Uniqueness
(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propriétés
Formule moléculaire |
C8H16ClNO |
|---|---|
Poids moléculaire |
177.67 g/mol |
Nom IUPAC |
(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-10-5-7-4-8(2-3-8)6-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1 |
Clé InChI |
OOJDUULKMZIXEF-FJXQXJEOSA-N |
SMILES isomérique |
COC[C@@H]1CC2(CC2)CN1.Cl |
SMILES canonique |
COCC1CC2(CC2)CN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine](/img/structure/B13642796.png)

![(2S,4R)-4-[(2-bromophenyl)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642802.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentan-1-amine](/img/structure/B13642807.png)




![{9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13642846.png)

![gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate](/img/structure/B13642872.png)
